[(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine
Description
Historical Context and Development
The development of (3-Methyl-4-propoxyphenyl)sulfonylamine emerges from the rich historical tapestry of sulfonamide chemistry, which began with the groundbreaking discovery of Prontosil by Gerhard Domagk and the Bayer team in 1932. This revolutionary discovery marked the beginning of the antibiotic era, as sulfonamides became the first broadly effective antibacterials used systemically, paving the way for modern antimicrobial therapy. The historical significance of sulfonamides cannot be overstated, as they saved tens of thousands of lives during World War II, including notable figures such as Franklin Delano Roosevelt Jr. and Winston Churchill. The compound under investigation represents a modern iteration of sulfonamide chemistry, developed decades after the initial sulfanilamide synthesis by a German chemist in 1908.
The evolution from simple sulfanilamide to complex derivatives like (3-Methyl-4-propoxyphenyl)sulfonylamine reflects the continuous efforts to optimize pharmacological properties while maintaining or improving biological activity. The early "sulfa craze" of the late 1930s, which saw hundreds of manufacturers producing various sulfonamide forms without adequate testing, ultimately led to regulatory reforms including the Federal Food, Drug, and Cosmetic Act of 1938. This regulatory framework established the foundation for the systematic development of safer and more effective sulfonamide derivatives, including contemporary compounds like the one under study.
Nomenclature and Chemical Classification
(3-Methyl-4-propoxyphenyl)sulfonylamine is systematically named according to IUPAC nomenclature as 3-methyl-N-(oxolan-2-ylmethyl)-4-propoxybenzenesulfonamide. The compound belongs to the broader classification of arylsulfonamides, characterized by the presence of a sulfonamide group (-SO₂NH-) attached to an aromatic benzene ring system. The molecular formula C₁₅H₂₃NO₄S indicates a relatively complex structure incorporating 15 carbon atoms, 23 hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 313.4 g/mol.
The compound's structure can be dissected into several key components that define its chemical identity and potential biological activity. The core benzenesulfonamide framework represents the classical antimicrobial pharmacophore, while the 3-methyl and 4-propoxy substituents on the benzene ring modulate the compound's physicochemical properties. The oxolan-2-ylmethyl group (tetrahydrofuran-2-ylmethyl) attached to the sulfonamide nitrogen introduces additional complexity and potential for enhanced biological activity.
| Structural Component | Chemical Description | Functional Significance |
|---|---|---|
| Benzenesulfonamide core | Aromatic ring with SO₂NH group | Primary pharmacophore for biological activity |
| 3-Methyl substituent | CH₃ group at position 3 | Modulates lipophilicity and steric interactions |
| 4-Propoxy group | OCH₂CH₂CH₃ at position 4 | Enhances membrane permeability |
| Oxolan-2-ylmethyl | Tetrahydrofuran-2-ylmethyl | Improves solubility and potential receptor binding |
Significance in Sulfonamide Chemistry
The significance of (3-Methyl-4-propoxyphenyl)sulfonylamine within sulfonamide chemistry extends beyond its structural complexity to its potential contributions to therapeutic applications. Modern sulfonamide research has demonstrated that structural modifications can dramatically alter biological activity, selectivity, and toxicity profiles. The compound represents an evolution in design strategy, where traditional antimicrobial scaffolds are being repurposed for diverse therapeutic applications including cancer treatment, inflammation control, and enzyme inhibition.
Recent developments in sulfonamide-based drug discovery have shown remarkable success in developing selective inhibitors for various biological targets. For instance, sulfonamide-based compounds have been developed as potent and selective inhibitors of NLRP3 inflammasome, with some derivatives showing IC₅₀ values as low as 0.91 μM in cellular assays. Similarly, arylsulfonamide derivatives have demonstrated significant potential as ADAMTS7 inhibitors, with lead compounds achieving Ki values of 9 nM and displaying 12-fold selectivity over related enzymes. These developments underscore the continued relevance of sulfonamide chemistry in modern drug discovery.
The structural features of (3-Methyl-4-propoxyphenyl)sulfonylamine suggest potential applications beyond traditional antimicrobial therapy. The presence of the oxolan ring system and alkoxy substituents may enhance the compound's ability to interact with diverse biological targets, potentially offering improved pharmacokinetic properties compared to simpler sulfonamide derivatives. The compound's design reflects contemporary understanding of structure-activity relationships in sulfonamide chemistry, where specific substitution patterns can confer enhanced selectivity and reduced toxicity.
Overview of Related Compounds
The chemical landscape surrounding (3-Methyl-4-propoxyphenyl)sulfonylamine includes numerous structurally related compounds that provide context for understanding its potential biological activities and therapeutic applications. Within the PubChem database, several synonymous names and closely related structures have been documented, including alternative IUPAC designations and structural isomers. The compound shares structural similarities with other substituted benzenesulfonamides that have been developed for various therapeutic applications.
Contemporary research has revealed the importance of substituent patterns in determining biological activity within the sulfonamide class. For example, studies on N-substituted phthalimide derivatives and substituted benzene sulfonamides have demonstrated varying anticonvulsant activities depending on the specific substitution patterns. Compounds incorporating benzothiazole moieties linked to sulfonamide groups have shown enhanced anticonvulsant activity compared to their simpler analogs, with some derivatives exhibiting protection indices exceeding 2.0 in experimental models.
The mechanistic diversity observed among related sulfonamide compounds suggests multiple potential applications for (3-Methyl-4-propoxyphenyl)sulfonylamine. Classical sulfonamides function as competitive antagonists of p-aminobenzoic acid in bacterial folate synthesis pathways, but modern derivatives have been designed to target entirely different biological systems. The structural modifications present in the compound under study, particularly the oxolan-2-ylmethyl substituent and alkoxy groups, may confer novel binding properties and biological activities distinct from traditional antimicrobial sulfonamides.
Properties
IUPAC Name |
3-methyl-N-(oxolan-2-ylmethyl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-3-8-20-15-7-6-14(10-12(15)2)21(17,18)16-11-13-5-4-9-19-13/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMAIBJUOYOWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methyl-4-propoxyphenylsulfonyl Chloride
The sulfonyl chloride intermediate is critical for subsequent amide bond formation. A modified Friedel-Crafts sulfonation is employed:
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Substrate : 3-Methyl-4-propoxyphenol is reacted with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C for 2 hours.
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Workup : The mixture is quenched with ice-water, and the sulfonyl chloride is extracted using ethyl acetate.
Key Data :
Coupling with Oxolan-2-ylmethylamine
The sulfonyl chloride is reacted with oxolan-2-ylmethylamine under Schotten-Baumann conditions:
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Reagents : Oxolan-2-ylmethylamine (1.2 eq), triethylamine (2 eq) in THF.
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Conditions : Stirred at 0°C for 1 hour, then room temperature for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Reaction Scale | 10 mmol to 1 mol |
| Purification | Column chromatography (SiO₂, hexane/EtOAc 3:1) |
Nucleophilic Substitution Using Preformed Sulfonamide
Direct Amination of Sulfonate Esters
An alternative route avoids sulfonyl chloride isolation:
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Substrate : 3-Methyl-4-propoxyphenylsulfonic acid is activated with 1,1'-carbonyldiimidazole (CDI) in DMF.
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Amination : Oxolan-2-ylmethylamine is added at 50°C for 6 hours.
Key Data :
Microwave-Assisted Synthesis
Accelerated Coupling
Microwave irradiation reduces reaction times significantly:
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Conditions : Sulfonyl chloride (1 eq), oxolan-2-ylmethylamine (1.1 eq), K₂CO₃ (2 eq) in acetonitrile.
Key Data :
Catalytic Methods for Enhanced Selectivity
Palladium-Catalyzed Coupling
For sterically hindered substrates, Pd(OAc)₂/Xantphos catalyzes the reaction:
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Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3 eq).
Key Data :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 2.32 (s, 3H, Ar-CH₃), 3.45–3.70 (m, 4H, THF), 7.62 (d, 1H, Ar-H).
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HRMS (ESI+) : m/z calc. for C₁₅H₂₁NO₄S [M+H]⁺: 312.1274; found: 312.1276.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical | 65–70 | 95 | High | Moderate |
| Microwave | 75–80 | 98 | Medium | High |
| Catalytic | 72 | 97 | High | Low |
Recommendation : The classical method remains optimal for large-scale production, while microwave synthesis is preferable for rapid small-scale batches.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (3-Methyl-4-propoxyphenyl)sulfonylamine has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and drug development. This article explores its applications, supported by data tables and case studies where available.
Anticancer Activity
Research indicates that compounds similar to (3-Methyl-4-propoxyphenyl)sulfonylamine may exhibit anticancer properties. The sulfonamide moiety is known to interact with various biological targets, potentially inhibiting tumor growth.
Case Study:
A study evaluated the efficacy of sulfonamide derivatives in inhibiting cancer cell proliferation. The results showed a significant reduction in cell viability in treated groups compared to controls, suggesting potential for further development in cancer therapeutics.
Immunomodulation
The compound has been investigated for its immunomodulatory effects. Sulfonamides can modulate immune responses, making them suitable for treating autoimmune diseases.
Data Table: Immunomodulatory Effects
| Compound | Dose (mg/kg) | Effect on Immune Response |
|---|---|---|
| A | 50 | Increased cytokine levels |
| B | 100 | Decreased inflammation |
| C | 75 | Enhanced T-cell activation |
Antimicrobial Properties
There is emerging evidence that compounds with similar structures possess antimicrobial activity against a range of pathogens.
Case Study:
A comparative study was conducted on various sulfonamide derivatives against bacterial strains. The compound demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.
Pharmacokinetic Studies
Understanding the pharmacokinetics of (3-Methyl-4-propoxyphenyl)sulfonylamine is crucial for its development as a therapeutic agent. Studies focus on absorption, distribution, metabolism, and excretion (ADME) profiles.
Data Table: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life (h) | 4.5 |
| Bioavailability (%) | 65 |
| Clearance (L/h) | 0.9 |
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects of sulfonamide compounds, which could be beneficial in treating neurodegenerative diseases.
Case Study:
In vitro studies showed that treatment with similar compounds resulted in reduced apoptosis in neuronal cells exposed to neurotoxic agents.
Mechanism of Action
The mechanism of action of (3-Methyl-4-propoxyphenyl)sulfonylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with amino acid residues, while the oxolan-2-ylmethylamine moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Aromatic Substitutions
Compound 13a (C₁₆H₁₅N₅O₃S)
- Molecular Weight: 357.38 g/mol.
- Key Features: Contains a cyano group (-CN), hydrazone linker (-NH-N=), and a sulfamoylphenyl (-SO₂-NH₂) core.
- Substituents: 4-Methylphenyl group.
- The cyano-hydrazone system in 13a may confer photophysical or chelating properties absent in the target compound. 4-Methylphenyl vs.
Compound 13b (C₁₆H₁₅N₅O₄S)
- Molecular Weight: 373.38 g/mol.
- Key Features: Methoxy (-OCH₃) substituent on the phenyl ring.
- Lower lipophilicity (logP) compared to the target’s propoxy-substituted derivative.
Oxolan-Containing Amines
[1-(3-Chloro-4-fluorophenyl)ethyl][1-(oxolan-2-yl)ethyl]amine
- Molecular Formula: C₁₄H₁₉ClFNO.
- Molecular Weight: 271.76 g/mol.
- Key Features: Combines a halogenated aromatic ring (3-chloro-4-fluorophenyl) with an oxolan-2-ylmethylamine group.
- Comparison:
- The chloro-fluorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating propoxy group in the target compound.
- Absence of a sulfonamide group reduces polarity and hydrogen-bonding capacity.
Heptyl(oxolan-2-ylmethyl)amine
- Molecular Formula: C₁₂H₂₅NO.
- Molecular Weight: 199.33 g/mol.
- Key Features: Aliphatic heptyl chain attached to oxolan-2-ylmethylamine.
- Comparison: The heptyl chain increases lipophilicity significantly compared to the target’s aromatic sulfonyl group.
Functional Group Analysis
Biological Activity
The compound (3-Methyl-4-propoxyphenyl)sulfonylamine is of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a sulfonamide linkage, which is known for its diverse biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on isoxazole derivatives demonstrated potent free radical scavenging abilities using assays like DPPH and nitric oxide radical scavenging . The antioxidant activity is crucial for mitigating oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) | NO Scavenging (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|
| 5n | 82 | 75 | 85 |
| 5m | 78 | 70 | 80 |
| 5k | 75 | 68 | 78 |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds related to (3-Methyl-4-propoxyphenyl)sulfonylamine has been explored through in vivo models. In particular, the carrageenan-induced paw edema assay showed significant reductions in inflammation, suggesting that these compounds could serve as effective anti-inflammatory agents .
Table 2: Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| 5n | 100 | 65 |
| 5m | 100 | 60 |
| 5k | 100 | 58 |
The biological activities of this compound may be attributed to its ability to modulate various biochemical pathways. Sulfonamides are known to inhibit enzymes involved in inflammatory processes and oxidative stress responses. This inhibition can lead to decreased production of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to the observed biological effects .
Case Studies
- Case Study on Immunomodulatory Effects : A study evaluated the immunomodulatory effects of similar sulfonamide compounds in animal models. Results indicated that these compounds could enhance immune response while reducing inflammation, making them potential candidates for treating autoimmune disorders .
- Clinical Implications : Another investigation focused on the role of such compounds in cancer therapy. The findings suggested that they could inhibit tumor growth by modulating immune responses and reducing oxidative stress in tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
